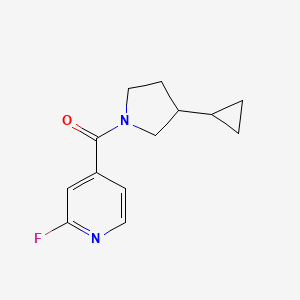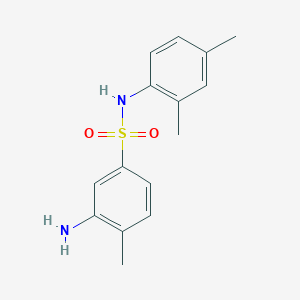
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of pyrrolidine compounds, which have been found to possess various biological activities, including anticonvulsant, analgesic, and anxiolytic effects.
Wirkmechanismus
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the brain. The α7 receptor has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and epilepsy. (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone enhances the activity of the α7 receptor by binding to a site on the receptor that is distinct from the acetylcholine binding site, resulting in increased ion channel opening and neurotransmitter release.
Biochemical and physiological effects:
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been shown to have various biochemical and physiological effects, including enhancing the release of dopamine in the brain, reducing anxiety-like behavior in animal models, and improving cognitive function. (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has also been found to have anticonvulsant and analgesic effects, which may be mediated through its interaction with the α7 receptor.
Vorteile Und Einschränkungen Für Laborexperimente
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has several advantages for use in lab experiments, including its high potency and selectivity for the α7 receptor, as well as its ability to penetrate the blood-brain barrier. However, (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone also has limitations, including its relatively short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone, including further investigation of its therapeutic potential in various neurological disorders, as well as the development of more potent and selective modulators of the α7 receptor. Additionally, studies are needed to elucidate the precise mechanisms of action of (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone and its effects on other neurotransmitter systems in the brain. Finally, the potential toxicity of (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone at high doses needs to be further investigated to ensure its safety for clinical use.
Synthesemethoden
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluoropyridine-4-carboxylic acid with cyclopropylamine to form the corresponding amide, which is then reduced to (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone using a reducing agent such as lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
(3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various areas such as anxiety, depression, and addiction. (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has been found to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which has been implicated in various neurological disorders. (3-Cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone has also been shown to enhance the release of dopamine in the brain, which is involved in reward and motivation.
Eigenschaften
IUPAC Name |
(3-cyclopropylpyrrolidin-1-yl)-(2-fluoropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O/c14-12-7-10(3-5-15-12)13(17)16-6-4-11(8-16)9-1-2-9/h3,5,7,9,11H,1-2,4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUWVWNXGFUNGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CCN(C2)C(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Cyclopropylpyrrolidine-1-carbonyl)-2-fluoropyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(((2-(3-Chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)methyl)-3,5-dimethylisoxazole](/img/structure/B2529761.png)

![2-[[4-(4-Methoxyphenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2529763.png)
![N'-{[3-(trifluoromethyl)benzyl]oxy}-4-pyridinecarboximidamide](/img/structure/B2529765.png)
![2-{[(3-chloro-4-fluorophenyl)sulfonyl]amino}-N-(2-phenylethyl)acetamide](/img/structure/B2529766.png)
![5-Oxo-5-[4-(4-pentylcyclohexyl)anilino]pentanoic acid](/img/structure/B2529767.png)

![3-[Benzyl(phenyl)sulfamoyl]benzoic acid](/img/structure/B2529772.png)


![5-[1-(4-Butoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2529777.png)

![Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate](/img/structure/B2529782.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)pivalamide](/img/structure/B2529783.png)